molecular formula C18H17N3O2S2 B6452462 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole CAS No. 2640979-24-2

4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole

Cat. No. B6452462
CAS RN: 2640979-24-2
M. Wt: 371.5 g/mol
InChI Key: HYFAUEYQHCDKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole” is a complex organic molecule. It contains a spirocyclic structure (azaspiro[3.3]heptane), which is a type of cyclic compound where two rings share a single atom . The compound also contains a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring, with one hydrogen replaced by another element or group), a sulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom), and a benzothiadiazole group (a bicyclic compound consisting of fused benzene and thiadiazole rings) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic structure. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of aromatic rings and a sulfonyl group could potentially influence the compound’s polarity, solubility, and stability .

Scientific Research Applications

PABT has been studied for its potential applications in a variety of scientific fields. It has been used as an inhibitor of enzymes, as a reagent in organic syntheses, and as a tool to study the biochemical and physiological effects of certain compounds. PABT has been used to study the effects of certain compounds on the nervous system, as well as the effects of certain compounds on the cardiovascular system. PABT has also been used as a tool to study the effects of certain compounds on the immune system. Additionally, PABT has been studied for its potential applications in drug delivery, as well as its potential applications in the development of new drugs.

Advantages and Limitations for Lab Experiments

PABT has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and it is easy to synthesize. Additionally, PABT is stable and can be stored for long periods of time. However, PABT also has some limitations. It is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, PABT is not very soluble in aqueous solutions, so it must be used in an organic solvent to avoid precipitation.

Future Directions

There are many potential future directions for research on PABT. For example, further research could be done on the effects of PABT on the nervous system, the cardiovascular system, and the immune system. Additionally, further research could be done on the effects of PABT on the metabolism and the endocrine system. Additionally, further research could be done on the potential applications of PABT in drug delivery and the development of new drugs. Additionally, further research could be done on the potential toxicity of PABT and the potential side effects of long-term use. Finally, further research could be done on the potential for PABT to interact with other compounds in the body.

Synthesis Methods

PABT can be synthesized using a three-step reaction. First, 2-azaspiro[3.3]heptan-2-yl-6-phenyl-1-sulfonyl chloride is reacted with 1,3-benzothiadiazole-2-thiol in the presence of a base, such as potassium carbonate. This reaction yields 4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,1,3-benzothiadiazole. The second step involves the reaction of the PABT with an alkyl halide, such as tert-butyl chloride, in the presence of a base, such as potassium carbonate. This reaction yields this compound-3-ethyl. Finally, the last step involves the reaction of the PABT-3-ethyl with a base, such as potassium carbonate, in the presence of a catalyst, such as palladium on charcoal. This reaction yields this compound.

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-25(23,16-8-4-7-15-17(16)20-24-19-15)21-11-18(12-21)9-14(10-18)13-5-2-1-3-6-13/h1-8,14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFAUEYQHCDKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.